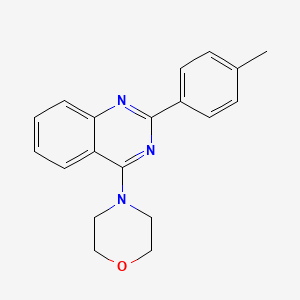
N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide, also known as ABM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ABM is a benzimidazole derivative that has been synthesized through a series of reactions, and its properties make it a promising candidate for further investigation.
作用機序
The mechanism of action of N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In cancer cells, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This leads to the accumulation of DNA damage and cell death. In bacteria and fungi, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been shown to disrupt the cell membrane, leading to cell death.
Biochemical and Physiological Effects
N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been shown to have a range of biochemical and physiological effects, depending on the application. In cancer cells, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In bacteria and fungi, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been shown to disrupt the cell membrane, leading to cell death. In material science, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks.
実験室実験の利点と制限
N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has several advantages for use in lab experiments, including its high yield and purity, and its ability to be synthesized in large quantities. However, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide also has some limitations, including its limited solubility in certain solvents, and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide.
将来の方向性
There are several potential future directions for research on N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide. In medicinal chemistry, further investigation is needed to determine the full extent of its anti-cancer properties, and to optimize its efficacy and safety. In material science, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide could be used as a building block for the synthesis of new materials with specific properties, such as catalytic activity or gas storage capacity. In environmental science, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide could be used to develop new water treatment technologies for the removal of heavy metals from contaminated water.
Conclusion
In conclusion, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide, or N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide, is a promising compound with potential applications in medicinal chemistry, material science, and environmental science. Its synthesis has been optimized to achieve high yield and purity, and its properties have been studied extensively. Further research is needed to fully understand its mechanism of action and to explore its potential in various fields.
合成法
The synthesis of N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide involves several steps, starting with the reaction of 4-methylbenzoyl chloride and 1-allyl-1H-benzimidazole in the presence of a base. This results in the formation of 4-methyl-N-(1-allyl-1H-benzimidazol-2-yl)benzamide, which is then treated with thionyl chloride to obtain the final product, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide. The synthesis of N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been optimized to achieve high yield and purity, making it a reliable compound for scientific research.
科学的研究の応用
N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been investigated for its anti-cancer properties, with promising results in vitro. N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
In material science, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks. These materials have potential applications in gas storage, catalysis, and sensing.
In environmental science, N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been studied for its ability to remove heavy metals from contaminated water. N-(1-allyl-1H-benzimidazol-2-yl)-4-methylbenzamide has been shown to be an effective adsorbent for metals such as lead and cadmium, making it a potential candidate for the development of water treatment technologies.
特性
IUPAC Name |
4-methyl-N-(1-prop-2-enylbenzimidazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-3-12-21-16-7-5-4-6-15(16)19-18(21)20-17(22)14-10-8-13(2)9-11-14/h3-11H,1,12H2,2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLRJCZKMYQNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644167 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methyl-N-(1-prop-2-enylbenzimidazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5764583.png)

![N,N-dimethyl-2-[(4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5764598.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-methylphenyl acetate](/img/structure/B5764602.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764605.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5764610.png)
![3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5764616.png)




